2-Pyrrolidin-1-yl-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone
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Overview
Description
2-Pyrrolidin-1-yl-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is a synthetic organic compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. The incorporation of a pyrrolidine ring and a trifluoromethyl group may impart unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-yl-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone typically involves the following steps:
Formation of the phenothiazine core: This can be achieved through the cyclization of appropriate aniline derivatives with sulfur sources.
Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the pyrrolidine ring: This can be done through nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group and the pyrrolidine ring may participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its pharmacological effects. The trifluoromethyl group may enhance the compound’s lipophilicity and metabolic stability, while the pyrrolidine ring may influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine.
Promethazine: An antihistamine phenothiazine.
Trifluoperazine: Another antipsychotic phenothiazine with a trifluoromethyl group.
Uniqueness
2-Pyrrolidin-1-yl-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is unique due to the combination of the pyrrolidine ring and the trifluoromethyl group, which may impart distinct chemical and biological properties compared to other phenothiazines.
Properties
IUPAC Name |
2-pyrrolidin-1-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2OS.ClH/c20-19(21,22)13-7-8-17-15(11-13)24(14-5-1-2-6-16(14)26-17)18(25)12-23-9-3-4-10-23;/h1-2,5-8,11H,3-4,9-10,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORZFCIHEMUQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
414889-64-8 |
Source
|
Record name | Ethanone, 2-(1-pyrrolidinyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=414889-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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